molecular formula C18H18N4O2 B11690333 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11690333
M. Wt: 322.4 g/mol
InChI Key: VZRNAGNPQDFGBC-YBFXNURJSA-N
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Description

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-ethoxynaphthaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its ethoxy-naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-3-24-17-9-8-13-6-4-5-7-14(13)15(17)11-19-22-18(23)16-10-12(2)20-21-16/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

VZRNAGNPQDFGBC-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=NNC(=C3)C

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=NNC(=C3)C

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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